molecular formula C10H8N2O2S B6413526 6-Amino-3-(thiophen-2-yl)picolinic acid CAS No. 1262008-85-4

6-Amino-3-(thiophen-2-yl)picolinic acid

Cat. No.: B6413526
CAS No.: 1262008-85-4
M. Wt: 220.25 g/mol
InChI Key: FUWXEUXJCSYADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(thiophen-2-yl)picolinic acid is a versatile chemical compound with a unique structure that has garnered significant interest in scientific research. This compound is characterized by the presence of an amino group at the 6th position and a thiophene ring at the 3rd position of the picolinic acid backbone. Its molecular formula is C10H8N2O2S, and it has a molecular weight of 220.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(thiophen-2-yl)picolinic acid typically involves the condensation of thiophene derivatives with picolinic acid precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(thiophen-2-yl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-3-(thiophen-2-yl)picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 6-Amino-3-(thiophen-2-yl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, it has been shown to interact with auxin-signaling F-box protein 5 (AFB5), leading to the inhibition of plant growth . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-picolinic acid: Similar structure but lacks the thiophene ring.

    6-Amino-3-(thiophen-3-yl)picolinic acid: Similar structure but with the thiophene ring at a different position.

    6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid: Contains a benzo[b]thiophene ring instead of a thiophene ring.

Uniqueness

6-Amino-3-(thiophen-2-yl)picolinic acid is unique due to the specific positioning of the thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

6-amino-3-thiophen-2-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWXEUXJCSYADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.